molecular formula C14H16BClN2O2 B13970320 5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline CAS No. 1210047-64-5

5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No.: B13970320
CAS No.: 1210047-64-5
M. Wt: 290.55 g/mol
InChI Key: UQYFMMBVXTXDKK-UHFFFAOYSA-N
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Description

5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline: is a chemical compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline core substituted with a chloro group and a dioxaborolane moiety. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Borylation Reaction: The final step involves the borylation of the quinoxaline derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe for biological imaging and detection of biomolecules.

Medicine:

    Drug Development: Quinoxaline derivatives are known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline depends on its specific application. In catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

  • 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: 5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

1210047-64-5

Molecular Formula

C14H16BClN2O2

Molecular Weight

290.55 g/mol

IUPAC Name

5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

InChI

InChI=1S/C14H16BClN2O2/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-12(11(9)16)18-8-7-17-10/h5-8H,1-4H3

InChI Key

UQYFMMBVXTXDKK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=NC=CN=C3C=C2)Cl

Origin of Product

United States

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